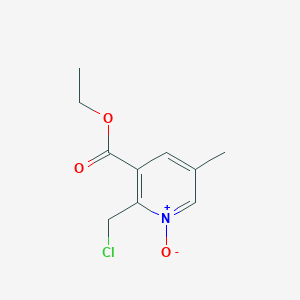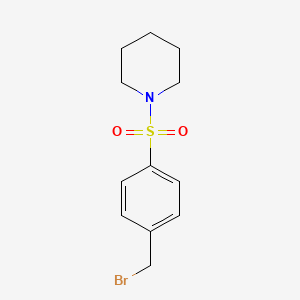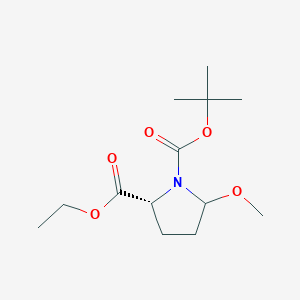
2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a chloromethyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide typically involves multiple steps. One common method starts with the chloromethylation of 5-methyl-3-pyridinecarboxylic acid, followed by esterification with ethanol. The final step involves the oxidation of the pyridine ring to introduce the 1-oxide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen in the pyridine ring.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring and its 1-oxide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine
- 3-Pyridinecarboxylic acid ethyl ester
- 2-(Chloromethyl)pyridine
Uniqueness
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is unique due to the presence of both the chloromethyl and ethyl ester groups, as well as the 1-oxide on the pyridine ring
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3 |
Clé InChI |
TYVQJATUJRGQKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)





![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)






